![molecular formula C13H19NO B1471015 4-(4-Methoxyphenyl)azepane CAS No. 1368440-02-1](/img/structure/B1471015.png)
4-(4-Methoxyphenyl)azepane
Overview
Description
4-(4-Methoxyphenyl)azepane, also known as MPAA, is a chemical compound that belongs to the class of azepanes. It is a six-membered ring with a nitrogen atom and a methoxyphenyl group attached to it. MPAA has gained attention in the field of medicinal chemistry due to its potential applications as a drug candidate.
Scientific Research Applications
4-(4-Methoxyphenyl)azepane has shown potential as a drug candidate for various medical conditions such as depression, anxiety, and neuropathic pain. It has been reported to exhibit antidepressant-like effects in animal models, which could be attributed to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. 4-(4-Methoxyphenyl)azepane has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders. Additionally, 4-(4-Methoxyphenyl)azepane has been shown to reduce neuropathic pain in animal models, which could be due to its ability to modulate the activity of voltage-gated sodium channels.
Mechanism of Action
The exact mechanism of action of 4-(4-Methoxyphenyl)azepane is not fully understood. However, it has been proposed that 4-(4-Methoxyphenyl)azepane may act as a modulator of various neurotransmitters and ion channels in the brain and nervous system. It has been suggested that 4-(4-Methoxyphenyl)azepane may increase the levels of serotonin and dopamine by inhibiting their reuptake, leading to an increase in their availability in the synaptic cleft. 4-(4-Methoxyphenyl)azepane has also been reported to modulate the activity of voltage-gated sodium channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-(4-Methoxyphenyl)azepane has been reported to have various biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters such as serotonin and dopamine, which could contribute to its antidepressant-like effects. 4-(4-Methoxyphenyl)azepane has also been shown to reduce the activity of voltage-gated sodium channels, which could contribute to its analgesic effects. Additionally, 4-(4-Methoxyphenyl)azepane has been found to have anxiolytic effects, which could be due to its ability to modulate the activity of GABA receptors.
Advantages and Limitations for Lab Experiments
4-(4-Methoxyphenyl)azepane has several advantages as a drug candidate. It has been reported to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. Additionally, 4-(4-Methoxyphenyl)azepane has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, there are also some limitations associated with 4-(4-Methoxyphenyl)azepane. For example, its mechanism of action is not fully understood, which could limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-(4-Methoxyphenyl)azepane. One area of interest is the development of more potent and selective analogs of 4-(4-Methoxyphenyl)azepane. Additionally, further studies are needed to determine the safety and efficacy of 4-(4-Methoxyphenyl)azepane in humans. Another area of interest is the investigation of the potential applications of 4-(4-Methoxyphenyl)azepane in the treatment of other medical conditions, such as epilepsy and chronic pain. Finally, more research is needed to fully understand the mechanism of action of 4-(4-Methoxyphenyl)azepane and its potential interactions with other drugs.
Conclusion:
In conclusion, 4-(4-Methoxyphenyl)azepane is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been reported to exhibit antidepressant-like, anxiolytic, and analgesic effects in animal models. However, further studies are needed to determine its safety and efficacy in humans. 4-(4-Methoxyphenyl)azepane has several advantages as a drug candidate, including good pharmacokinetic properties and good tolerability in animal studies. Future research on 4-(4-Methoxyphenyl)azepane should focus on the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other medical conditions, and the further understanding of its mechanism of action.
properties
IUPAC Name |
4-(4-methoxyphenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-12(5-7-13)11-3-2-9-14-10-8-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVYQYUDRXISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)azepane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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